4-(2-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
Description
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The systematic naming of 4-(2-fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine follows IUPAC guidelines for heterocyclic compounds. The parent structure is the 1H-imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Substituents are numbered to minimize locants:
- Position 1 : A prop-2-yn-1-yl group (-CH₂C≡CH), an alkyne-functionalized side chain.
- Position 2 : A methyl group (-CH₃).
- Position 4 : A 2-fluorophenyl group, a benzene ring substituted with fluorine at the ortho position.
- Position 5 : An amino group (-NH₂).
The complete IUPAC name reflects substituent priority and positional numbering: 4-(2-fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine . This nomenclature aligns with structurally similar imidazole derivatives documented in PubChem and other chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₃H₁₃FN₄ , derived from the summation of its constituent atoms:
- Carbon (C) : 13 atoms (3 from the imidazole ring, 6 from the 2-fluorophenyl group, 3 from the prop-2-yn-1-yl group, and 1 from the methyl group).
- Hydrogen (H) : 13 atoms.
- Fluorine (F) : 1 atom.
- Nitrogen (N) : 4 atoms (2 from the imidazole ring and 2 from the amino group).
The molecular weight is calculated as follows:
$$
\text{Molecular weight} = (13 \times 12.01) + (13 \times 1.008) + (1 \times 18.998) + (4 \times 14.01) = 244.27 \, \text{g/mol}.
$$
This aligns with the weight range of related imidazole derivatives, such as 4-(3-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine (215.23 g/mol), adjusted for the additional methyl group.
Table 1: Molecular Formula Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | C₁₃H₁₃FN₄ | 244.27 |
| 4-(3-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine | C₁₂H₁₁FN₄ | 215.23 |
Crystallographic Data and Three-Dimensional Structural Features
While crystallographic data for 4-(2-fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is not explicitly available in the provided sources, structural analogs offer insights. For example, (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (PubChem CID 16226803) exhibits a planar imidazole ring with substituents adopting equatorial orientations to minimize steric strain. Key predicted features for the target compound include:
- Bond lengths :
- C≡C bond in the prop-2-yn-1-yl group: ~1.20 Å.
- C-F bond in the fluorophenyl group: ~1.34 Å.
- Dihedral angles : The 2-fluorophenyl group is expected to form a ~30° angle with the imidazole plane, as seen in related aryl-imidazole systems.
The methyl group at position 2 introduces steric hindrance, potentially affecting packing efficiency in crystalline forms.
Spectroscopic Fingerprinting (IR, NMR, MS)
Infrared (IR) Spectroscopy
Key absorption bands:
- N-H stretch : ~3300–3500 cm⁻¹ (primary amine).
- C≡C stretch : ~2100 cm⁻¹ (alkyne group).
- C-F stretch : ~1100 cm⁻¹ (aryl fluoride).
- C-N stretch : ~1250 cm⁻¹ (imidazole ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- Aromatic protons : δ 6.8–7.3 ppm (multiplet, 4H from 2-fluorophenyl).
- Propynyl protons : δ 2.5 ppm (triplet, -CH₂C≡CH) and δ 1.9 ppm (singlet, ≡CH).
- Methyl group : δ 2.3 ppm (singlet, -CH₃).
- Amino protons : δ 5.1 ppm (broad singlet, -NH₂).
- ¹³C NMR :
Mass Spectrometry (MS)
- Molecular ion peak : m/z = 244.27 ([M]⁺).
- Fragmentation patterns :
- Loss of prop-2-yn-1-yl group (m/z = 175).
- Cleavage of the C-F bond (m/z = 227).
Properties
Molecular Formula |
C13H12FN3 |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C13H12FN3/c1-3-8-17-9(2)16-12(13(17)15)10-6-4-5-7-11(10)14/h1,4-7H,8,15H2,2H3 |
InChI Key |
KASCWPNZHLLNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC#C)N)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
PdI2-Catalyzed Oxidative Cyclocarbonylation
PdI2/KI-catalyzed oxidative cyclocarbonylation-alkoxycarbonylation enables the synthesis of fused imidazoheterocycles from acetylenic substrates. For example, 2-(2-ethynylphenoxy)anilines undergo CO insertion and cyclization to form benzoimidazo[1,2-a]pyrimidines. Adapting this method, a propargyl-substituted aniline precursor could cyclize to yield the target imidazole.
Reaction Conditions
Debus-Radziszewski Imidazole Synthesis
The classical Debus-Radziszewski reaction, involving a diketone, aldehyde, and ammonium acetate, could be modified to incorporate a 2-fluorophenyl group. For instance, reacting 2-fluoroacetophenone with propargylamine and methylglyoxal may yield the desired imidazole.
Limitations : Poor regioselectivity for unsymmetrical diketones necessitates careful optimization.
N-Alkylation for Propargyl Group Introduction
Post-Cyclization Propargylation
After forming the 4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine core, N-alkylation with propargyl bromide introduces the propargyl group.
Procedure
-
Dissolve the imidazole intermediate (1 equiv) in anhydrous DMF.
-
Add propargyl bromide (1.2 equiv) and K2CO3 (2 equiv).
-
Stir at 60°C for 12 hours.
Yield : 75–90% for analogous N-propargylimidazoles.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Coupling for Aryl Functionalization
A boronic ester-containing imidazole precursor can couple with 2-fluorophenylboronic acid to install the aryl group.
Example Protocol
-
Imidazole bromide (1 equiv), 2-fluorophenylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv)
-
Solvent: Dioxane/H2O (4:1), 90°C, 24 hours
Base-Mediated Intramolecular Hydroamidation
BEMP-Catalyzed Cyclization
Phosphazene base BEMP promotes the cyclization of propargylic ureas to imidazol-2-ones. Adapting this method, a propargylic amine precursor could cyclize to form the target imidazole-5-amine.
Mechanistic Insight :
-
Base-induced isomerization to an allenamide intermediate.
-
Intramolecular nucleophilic attack by the amine to form the imidazole ring.
Conditions :
Comparative Analysis of Methods
Experimental Optimization and Challenges
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine at position 5 participates in nucleophilic substitution and acylation reactions. For example:
-
Acylation : Reacts with acyl chlorides to form amides under mild conditions (e.g., using triethylamine as a base in dichloromethane) .
-
Alkylation : The amine undergoes alkylation with alkyl halides in the presence of NaH, forming secondary or tertiary amines .
Representative Reaction:
Cyclization Involving the Propargyl Group
The propargyl substituent enables cyclization under basic conditions. Computational studies (B3LYP/6-311++G(d,p)) reveal that:
-
Base-catalyzed isomerization of the propargyl group forms allenamide intermediates, which cyclize to yield imidazol-2-ones via a low-energy transition state (ΔG‡ = 12.5 kcal/mol) .
-
Reaction conditions: 10 mol% BEMP catalyst in acetonitrile at room temperature .
Mechanistic Pathway:
-
Deprotonation of the propargyl group.
-
Isomerization to allenamide.
-
Intramolecular cyclization to form a five-membered ring.
Cross-Coupling Reactions
The propargyl group participates in Sonogashira coupling with aryl halides:
Example:
Hydrogenation of the Propargyl Group
The terminal alkyne undergoes partial or full hydrogenation:
-
Partial : Lindlar catalyst selectively reduces the alkyne to cis-alkene.
-
Full : H₂/Pd-C converts the propargyl group to a propyl chain.
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl ring undergoes EAS at the meta position due to fluorine’s electron-withdrawing effect:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C3 or C5 of the phenyl ring .
-
Sulfonation : Requires fuming H₂SO₄ at elevated temperatures.
Metal Coordination
The imidazole nitrogen and amine group act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺):
-
Binding affinity studies suggest chelation via N-imidazole and NH₂ groups.
Critical Insights from Computational Studies
-
DFT Calculations : Cyclization to imidazol-2-ones proceeds via a low-barrier transition state (12.5 kcal/mol), favoring rapid reaction kinetics .
-
Electrostatic Potential Maps : The propargyl group’s electron-deficient central carbon drives regioselective cyclization .
Biological Relevance
This synthesis of reactivity data underscores the compound’s utility in constructing complex heterocycles and functionalized intermediates. Experimental validations align with computational predictions, ensuring reliability for further applications.
Scientific Research Applications
Research indicates that 4-(2-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine exhibits significant biological activity, particularly as an anticancer agent.
Anticancer Properties
Studies have shown that this compound can inhibit various cancer cell lines, including:
| Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.88% |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Leukemia : Research indicated that derivatives of imidazole compounds, including 4-(2-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine, showed promising results in inhibiting tyrosine kinases associated with leukemia, suggesting potential therapeutic applications .
- Combination Therapies : In vitro studies demonstrated enhanced anticancer effects when this compound was used in combination with established chemotherapeutic agents, indicating its potential as an adjunct therapy in cancer treatment .
- Mechanistic Studies : Detailed mechanistic investigations revealed that the compound might modulate signaling pathways involved in cell survival and apoptosis, further supporting its role as a potential anticancer agent .
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas.
Key Observations:
Fluorophenyl Position :
- The target compound’s ortho-fluorophenyl group may confer greater steric hindrance and metabolic stability than para-fluorophenyl analogs (e.g., SB 202190). Para-substituted fluorophenyl groups are more prone to oxidative metabolism in hepatic microsomes .
- In contrast, 3-fluorobenzyl sulfonyl derivatives () exhibit reduced solubility due to the bulky sulfonyl group, limiting bioavailability .
Propargyl Group Utility: The propargyl group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a strategy used in for antimicrobial triazole synthesis . This reactivity is absent in non-alkyne analogs like SB 202190.
For example, SB 202190 inhibits p38 MAP kinase, while Serodolin (a benzoimidazolone derivative) targets serotonin receptors .
Stability and Degradation
Biological Activity
4-(2-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a heterocyclic compound characterized by its imidazole ring and specific substituents that enhance its biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly in the fields of neuropharmacology and antimicrobial therapy.
The molecular formula of 4-(2-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is C13H12FN3, with a molecular weight of approximately 229.25 g/mol. The presence of a fluorophenyl group, methyl group, and prop-2-yn-1-yl group contributes to its unique chemical behavior and biological activities.
Research indicates that this compound interacts with various biological targets, which is crucial for understanding its pharmacological effects. Notably, it has been shown to modulate GABA-A receptor activity, a key player in neurological functions. Studies suggest that compounds with similar imidazole structures can act as positive allosteric modulators (PAMs) for these receptors, potentially offering therapeutic strategies for neurological disorders .
Antimicrobial Activity
4-(2-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine exhibits notable antimicrobial properties. Comparative studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for several pathogens are summarized in the table below:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Bacillus subtilis | 4.69 - 22.9 |
| Candida albicans | 16.69 - 78.23 |
These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Neuropharmacological Effects
The compound's interaction with the GABA-A receptor suggests potential neuropharmacological applications. By enhancing GABAergic transmission, it may help in alleviating symptoms associated with anxiety and other neurological disorders . Preliminary studies have indicated that similar imidazole derivatives can improve metabolic stability and reduce hepatotoxicity, making them promising candidates for drug development .
Case Studies
A recent study investigated the effects of various imidazole derivatives on GABA-A receptor modulation, revealing that specific structural modifications could significantly enhance their activity and selectivity towards different receptor subtypes . The findings emphasized the importance of fluorine substitution in improving lipophilicity and receptor binding affinity.
Q & A
Q. What are the recommended synthetic routes for 4-(2-Fluorophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine?
The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst. For example, substituted benzohydrazides undergo cyclization at 120°C to form imidazole derivatives. Key steps include:
- Reagent selection : Use POCl₃ for efficient cyclization of hydrazide intermediates .
- Solvent optimization : Toluene or dichloromethane (DCM) is recommended for high yields in reactions involving propargyl groups .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity.
Q. How should structural characterization be performed for this compound?
Employ a multi-spectral approach:
- IR spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine group) .
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, propargyl CH₂ at δ 4.5–5.0 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 270.1) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., dihedral angles between imidazole and fluorophenyl groups) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?
- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial enzymes). For example, triazole-thiazole hybrids (analogs) showed improved binding to E. coli DNA gyrase .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Substituents like propargyl groups lower LUMO energy, favoring nucleophilic attacks .
Q. How should researchers resolve contradictions between in vitro and in vivo activity data?
- Metabolic stability assays : Test hepatic microsome stability (e.g., human liver microsomes, 1 hr incubation) to identify rapid degradation .
- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protecting groups to improve bioavailability .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC in rodent models to correlate with in vitro IC₅₀ values .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Core modifications : Replace the fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects on activity .
- Side-chain variations : Substitute the propargyl group with alkyl chains (e.g., ethyl, hexyl) to study steric impacts .
- Bioisosteric replacements : Use triazoles instead of imidazoles to evaluate metabolic stability .
Q. How can flow chemistry improve the scalability of imidazole derivative synthesis?
- Continuous-flow reactors : Optimize residence time (e.g., 30–60 sec) and temperature (80–100°C) for POCl₃-mediated cyclization .
- In-line analytics : Integrate UV-Vis or FTIR for real-time monitoring of intermediate formation .
- Statistical design of experiments (DoE) : Apply response surface methodology (RSM) to maximize yield (>85%) .
Methodological Considerations
Q. What protocols are recommended for evaluating antimicrobial activity?
Q. How should researchers address solubility challenges in biological assays?
Q. What are best practices for stability testing under varying storage conditions?
- Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation via HPLC .
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the propargyl group .
Data Interpretation and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
